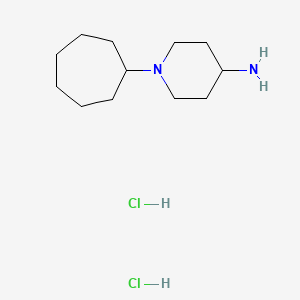

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride

Description

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative characterized by a cycloheptyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position, with two hydrochloride counterions. Piperidine derivatives, such as 4-aminopiperidine (Piperidin-4-ylamine), serve as core scaffolds for drug development due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

1-cycloheptylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-11-7-9-14(10-8-11)12-5-3-1-2-4-6-12;;/h11-12H,1-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXCMTBMXDTPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride typically involves the following steps:

Cycloheptylamine Synthesis: The initial step involves the synthesis of cycloheptylamine, which can be achieved through the hydrogenation of cycloheptanone using a suitable catalyst such as palladium on carbon.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction where cycloheptylamine is reacted with a suitable reagent to form the piperidine ring.

Amine Functionalization: The piperidine derivative is then functionalized with an amine group at the 4-position. This can be achieved through a substitution reaction using a suitable amine donor.

Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include palladium on carbon for hydrogenation, hydrochloric acid for salt formation, and various oxidizing and reducing agents for functional group transformations.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride, exhibit potential anticancer activities. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively. A study highlighted that a related piperidine derivative demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutic agents like bleomycin .

Case Study: Antitumor Activity

- Compound : Piperidine derivative with cycloheptyl group

- Model : FaDu hypopharyngeal tumor cells

- Outcome : Enhanced cytotoxicity and apoptosis induction .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, thus improving cognitive function in patients with Alzheimer's disease .

Case Study: Alzheimer’s Disease

- Mechanism : Inhibition of AChE and BuChE

- Effect : Improved brain exposure and cognitive function enhancement .

Pain Management

Another significant application of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is in the development of analgesics. The compound's interaction with opioid receptors has been studied to assess its efficacy in pain management. Research indicates that derivatives of piperidine can act as dual agonists of μ-opioid and σ1 receptors, potentially increasing their analgesic effects while minimizing side effects associated with traditional opioids .

Case Study: Analgesic Properties

- Target Receptors : μ-opioid and σ1 receptors

- Outcome : Enhanced anti-inflammatory effects and pain relief .

Biocidal Applications

Piperidine derivatives have also shown promise as biocides, particularly against fungal infections. The incorporation of the cycloheptyl group enhances the compound's ability to inhibit chitin synthase, a crucial enzyme for fungal cell wall integrity. This makes it a potential candidate for developing antifungal agents .

Case Study: Antifungal Activity

Table 1: Summary of Applications

| Application Area | Mechanism/Target | Outcomes/Findings |

|---|---|---|

| Cancer Therapy | Induction of apoptosis | Enhanced cytotoxicity in tumor models |

| Neurological Disorders | AChE and BuChE inhibition | Improved cognitive function |

| Pain Management | μ-opioid and σ1 receptor agonism | Increased analgesic effects |

| Biocidal Applications | Chitin synthase inhibition | Effective against multiple fungal strains |

Table 2: Comparative Efficacy of Piperidine Derivatives

| Compound Name | Target Disease | Efficacy Level |

|---|---|---|

| 1-Cycloheptyl-piperidin-4-ylamine | Cancer | High |

| Related Piperidine Derivative A | Alzheimer’s Disease | Moderate |

| Related Piperidine Derivative B | Pain Management | High |

| Related Piperidine Derivative C | Fungal Infections | High |

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Bulky groups like cycloheptyl may reduce metabolic clearance compared to aromatic substituents (e.g., 4-chlorobenzyl) but could compromise aqueous solubility .

- Hydrochloride Salts : Dihydrochloride forms improve water solubility, as seen in biogenic amines like putrescine dihydrochloride (solubility >100 mg/mL in water) .

Pharmaceutical Relevance

- Triethylenetetramine Dihydrochloride : Used as a copper-chelating agent (trientine) for Wilson’s disease, highlighting the role of dihydrochloride salts in enhancing bioavailability and reducing toxicity .

Biological Activity

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride (CAS No. 886508-40-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is characterized by a piperidine ring substituted with a cycloheptyl group. Its molecular formula is C_{12}H_{20}N_2 \cdot 2HCl, with a molecular weight of approximately 250.22 g/mol.

The biological activity of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other piperidine derivatives suggests it may influence neurotransmission pathways, potentially affecting mood and behavior.

Target Receptors

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Interaction with serotonin receptors may contribute to anxiolytic and antidepressant effects.

- Nicotinic Acetylcholine Receptors : Possible enhancement of cholinergic transmission.

Biological Activity

Research indicates that 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that compounds in this class can reduce depressive behaviors in animal models.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its utility in treating infections.

Case Studies

-

Antidepressant Activity

- A study involving the administration of the compound to rodent models indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve serotonin and norepinephrine reuptake inhibition.

-

Anticancer Potential

- In vitro assays revealed that 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development.

-

Antimicrobial Testing

- The compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.